molecular formula C14H11F2NO B268191 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide

Cat. No. B268191
M. Wt: 247.24 g/mol
InChI Key: AQAWHASCSAECOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide, also known as FF4A, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a member of the acetamide family and is used in various research studies due to its unique properties. The purpose of

Mechanism of Action

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide is believed to act as an antagonist for certain ion channels in the brain, which are involved in the regulation of neuronal activity. By modulating the activity of these ion channels, 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide may have potential therapeutic applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, and may have potential applications in cancer therapy. 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide has also been shown to modulate the activity of certain ion channels in the brain, which may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide in lab experiments is its unique properties, which make it a useful tool for studying the activity of certain ion channels in the brain. However, one limitation of using 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide is that it may have potential side effects, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide. One potential direction is to further explore its potential applications in the treatment of neurological disorders. Another potential direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide and its potential side effects.

Synthesis Methods

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide is synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to produce 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide. This method has been optimized to yield high purity and high yield of 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain. 2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide has also been used in cancer research, as it has been found to inhibit the growth of certain cancer cell lines.

properties

Product Name

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H11F2NO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18)

InChI Key

AQAWHASCSAECOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.